

PAR3 (1-6) (human) vendor and product specifications

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Compound of Interest		
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Application Notes and Protocols: Human PAR3 (1-6)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the human Protease-Activated Receptor 3 (1-6) peptide, including vendor specifications, its role in cell signaling, and detailed experimental protocols for its use in research.

Product Specifications

The human PAR3 (1-6) peptide, with the sequence Threonine-Phenylalanine-Arginine-Glycine-Alanine-Proline (TFRGAP), is a synthetic peptide that mimics the tethered ligand of human PAR3. It is a valuable tool for studying the intricacies of PAR signaling. Below is a summary of product specifications from various vendors.



Vendor	Product Name	Catalog No.	Purity	Form	Molecular Weight	Storage
Xcess Bioscience s	Protease- Activated Receptor-3 (PAR-3) (1- 6), human	-	≥98%	Solid Powder	-	-20°C for 1 year
Anaspec	Protease- Activated Receptor- 3, PAR-3 (1-6), human	AS-62657	≥95%	Lyophilized	646.8 g/mol	-20°C
CPC Scientific	PAR-3 (1- 6) (human)	PARP- 007A	-	Trifluoroac etate salt	647.73 g/mol	-20 ± 5°C
Cayman Chemical	PAR3 (1-6) (human)	-	≥98%	-	-	-
MedchemE xpress	Protease- Activated Receptor-3 (PAR-3) (1- 6), human TFA	HY- P2519A	99.86%	-	-	-80°C for 6 months
ChemSrc	PAR-3 (1- 6) (human) trifluoroace tate salt	-	98.0%	-	647.72 g/mol	-

Signaling Pathways

The human PAR3 (1-6) peptide, TFRGAP, is known to be a PAR3 agonist; however, it paradoxically mediates its signaling effects primarily through Protease-Activated Receptor 1 (PAR1) and, in some cellular contexts, PAR2.[1][2] The full-length PAR3 receptor is often

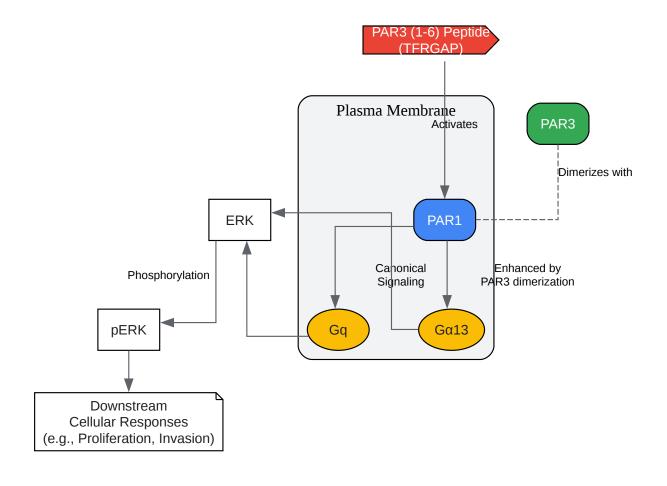


considered a "silent" receptor, as its own signaling capacity is limited. Instead, it functions as a coreceptor, forming heterodimers with PAR1 to modulate its signaling output.[3][4][5]

Activation of PAR1 by the PAR3 (1-6) peptide initiates a downstream signaling cascade, most notably the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This signaling is dependent on the specific amino acid sequence of the peptide, as single alanine substitutions at positions 3, 4, or 6 (Arginine, Glycine, or Proline) abolish its activity.

The dimerization of PAR3 with PAR1 alters the G-protein coupling of PAR1, showing an increased coupling to $G\alpha 13$. This specific G-protein engagement is crucial for downstream effects such as increased endothelial permeability.

Below is a diagram illustrating the signaling pathway initiated by the human PAR3 (1-6) peptide.





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Caption: PAR3 (1-6) peptide signaling pathway.

Experimental Protocols ERK Phosphorylation Assay via Western Blot

This protocol details the steps to assess the activation of the ERK/MAPK signaling pathway in response to the human PAR3 (1-6) peptide.

A. Materials and Reagents

- Human cell line endogenously expressing PAR1 and PAR3 (e.g., A-498 human kidney carcinoma cells, PANC-1 human pancreatic adenocarcinoma cells).
- Human PAR3 (1-6) peptide (TFRGAP).
- Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
- · Phosphate-buffered saline (PBS).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels.
- Transfer buffer.
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies:
 - Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) antibody.
 - Rabbit anti-total-ERK1/2 (p44/42 MAPK) antibody.

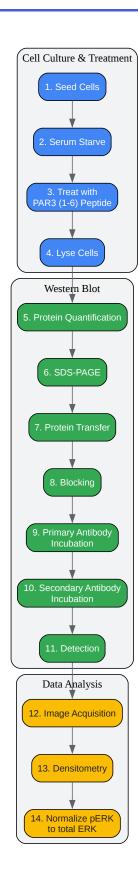






- Secondary antibody: HRP-conjugated anti-rabbit IgG.
- Chemiluminescent substrate (ECL).
- Imaging system for chemiluminescence detection.
- B. Experimental Workflow





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Caption: Workflow for ERK phosphorylation assay.



C. Step-by-Step Protocol

- Cell Seeding: Seed A-498 or PANC-1 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture in complete medium at 37°C in a 5% CO2 incubator.
- Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of ERK phosphorylation.

Peptide Treatment:

- Prepare a stock solution of the PAR3 (1-6) peptide in a suitable solvent (e.g., sterile water or PBS).
- $\circ~$ Dilute the peptide stock in serum-free medium to the desired final concentrations (a dose-response experiment from 1 μM to 100 μM is recommended to determine the optimal concentration).
- Remove the serum-free medium from the cells and add the medium containing the PAR3 (1-6) peptide.
- Incubate for a predetermined time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to identify the peak of ERK phosphorylation. Based on similar GPCR activation, a 7-15 minute stimulation is often optimal.

Cell Lysis:

- After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.



- Collect the supernatant containing the protein extract.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

SDS-PAGE:

- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.
- Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Incubate the membrane with the primary antibody against phospho-ERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.
 - The following day, wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation:
 - Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's protocol.



- Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing (for Total ERK):
 - To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed for total ERK.
 - Incubate the membrane in a stripping buffer.
 - Wash the membrane thoroughly and repeat the blocking and antibody incubation steps using the anti-total-ERK1/2 antibody.
- Data Analysis:
 - Quantify the band intensities for both phospho-ERK and total ERK using densitometry software (e.g., ImageJ).
 - Normalize the phospho-ERK signal to the total ERK signal for each sample to account for any variations in protein loading.
 - Compare the normalized phospho-ERK levels in treated samples to the untreated control to determine the fold-change in ERK activation.

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